Olmesartan Methyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

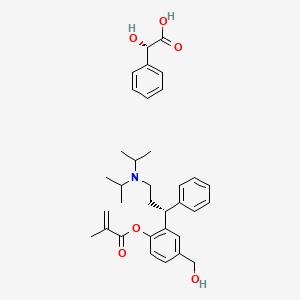

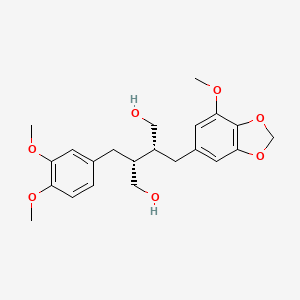

Olmesartan Methyl Ester is a derivative of Olmesartan, an angiotensin II receptor antagonist commonly used in the treatment of hypertension. This compound is synthesized to enhance the pharmacological properties of Olmesartan, including its bioavailability and stability. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and improved pharmacokinetic profile.

Mechanism of Action

Biochemical Pathways

The primary biochemical pathway affected by Olmesartan is the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking the AT1 receptor, Olmesartan inhibits the negative regulatory feedback within RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease .

Pharmacokinetics

Olmesartan Methyl Ester is a prodrug that is rapidly and completely bioactivated by ester hydrolysis to Olmesartan during absorption from the gastrointestinal tract . The compound is then eliminated via the kidneys and liver .

Action Environment

The action of Olmesartan can be influenced by various environmental factors. For instance, the formulation of Olmesartan as nanocrystals has been shown to significantly improve its oral bioavailability . Furthermore, the presence of certain substances in the gastrointestinal tract can affect the rate of ester hydrolysis and thus the bioactivation of this compound .

Biochemical Analysis

Biochemical Properties

Olmesartan Methyl Ester interacts with various enzymes and proteins. It is a substrate for the human organic anion transporting polypeptide 2B1 (OATP2B1), which is expressed in the small intestine and is involved in the absorption of various acidic drugs . The uptake of this compound was observed in OATP2B1-expressing cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by enhancing intestinal absorption . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to the angiotensin II receptor, blocking the actions of angiotensin II . This leads to reduced blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It exhibits several-fold higher uptake in Caco-2 cells and greater permeability in rat jejunum compared to Olmesartan . It also shows stability and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, oral administration of this compound with 50 µM naringin to rats significantly reduced the area under the plasma concentration–time curve of Olmesartan to 76.9% .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is a substrate for OATP2B1, and the naringin-sensitive transport system contributes to the improved intestinal absorption of this compound compared with its parent drug, Olmesartan .

Subcellular Localization

Given its role in the absorption of various acidic drugs, it is likely to be localized in areas where these processes occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Olmesartan Methyl Ester typically involves the esterification of Olmesartan. One common method includes the reaction of Olmesartan with methanol in the presence of an acid catalyst. The reaction proceeds via an esterification mechanism, where the carboxyl group of Olmesartan reacts with methanol to form the methyl ester. The reaction conditions often include refluxing the mixture at elevated temperatures to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as mechanochemical synthesis can also be employed to enhance the efficiency of the reaction. Mechanochemical methods involve the use of mechanical forces to induce chemical reactions, which can be advantageous in terms of reaction time and energy consumption .

Chemical Reactions Analysis

Types of Reactions: Olmesartan Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Olmesartan Methyl Ester has several scientific research applications:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its potential effects on cellular pathways and receptor interactions.

Medicine: Explored for its antihypertensive properties and potential use in cardiovascular diseases.

Comparison with Similar Compounds

Olmesartan: The parent compound, also an angiotensin II receptor antagonist.

Losartan: Another angiotensin II receptor antagonist with similar therapeutic uses.

Valsartan: A compound with comparable pharmacological properties.

Uniqueness: Olmesartan Methyl Ester is unique due to its enhanced bioavailability and stability compared to Olmesartan. The methyl ester group improves the compound’s pharmacokinetic profile, making it a more effective therapeutic agent. Additionally, the esterification process can lead to derivatives with varying pharmacological properties, providing opportunities for the development of new drugs .

Properties

IUPAC Name |

methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O3/c1-5-8-20-26-22(25(2,3)33)21(24(32)34-4)31(20)15-16-11-13-17(14-12-16)18-9-6-7-10-19(18)23-27-29-30-28-23/h6-7,9-14,33H,5,8,15H2,1-4H3,(H,27,28,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIYSFZDSWUHEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OC)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B568806.png)

![2-(4-Nitrophenyl)ethyl (2S,4R)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B568807.png)

![trans-N1-[3-[2-[[(3-Chlorophenyl)methyl]amino]-4-pyrimidinyl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-1,4-cyclohexanediamine Hydrochloride](/img/structure/B568812.png)